molecular formula C11H23Cl2N3O2 B2379363 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride CAS No. 1266690-50-9

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride

Cat. No. B2379363
M. Wt: 300.22
InChI Key: SORXMHPNLGOFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride, also known as MPDPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPDPH is a synthetic compound that has been found to have various biochemical and physiological effects, making it a useful tool in scientific investigations.

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride and its analogues are utilized as advanced building blocks in drug discovery. They demonstrate increased conformational flexibility and larger size compared to parent heterocycles, making them valuable in lead optimization programs in pharmaceutical research (Feskov et al., 2019).

Synthesis of Novel Derivatives

This compound is involved in the synthesis of novel derivatives, such as dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives are synthesized using efficient methods and have potential applications in various therapeutic areas (Bhat et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives of 3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride is a subject of study in crystallography. Understanding the conformation and geometry of these molecules contributes to drug design and discovery (Aydın et al., 2011).

Inhibitor Design and Antimicrobial Activities

These compounds are designed as inhibitors, for example, as HIV-1 RT inhibitors. They also exhibit antimicrobial activities against various bacterial and fungal strains, indicating their potential in developing new therapeutic agents (Chander et al., 2016).

properties

IUPAC Name

3-morpholin-4-yl-1-piperazin-1-ylpropan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.2ClH/c15-11(14-5-2-12-3-6-14)1-4-13-7-9-16-10-8-13;;/h12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORXMHPNLGOFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCN2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholin-4-yl)-1-(piperazin-1-yl)propan-1-one dihydrochloride

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